molecular formula C16H17NO3 B11819885 N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine

N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine

Cat. No.: B11819885
M. Wt: 271.31 g/mol
InChI Key: DPQDPRNUDZTVRI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆) :

  • Aromatic protons : Signals between δ 6.8–7.6 ppm, split into multiplets due to coupling with adjacent protons. The para-substituted phenylmethoxy group causes deshielding of the ortho protons (δ 7.2–7.4 ppm).
  • Methoxy group : A singlet at δ 3.85 ppm (3H, -OCH₃).
  • Phenylmethoxy group :
    • Benzyl -CH₂- protons: A doublet at δ 5.15 ppm (2H, J = 12.4 Hz).
    • Aromatic protons on the benzyl ring: Multiplets at δ 7.3–7.5 ppm (5H).
  • Oxime proton : A broad singlet at δ 10.2 ppm (1H, -N-OH).

¹³C NMR (100 MHz, DMSO-d₆) :

  • C=N-OH : δ 153.2 ppm.
  • Aromatic carbons : Signals between δ 110–160 ppm, with the methoxy-substituted carbon at δ 149.1 ppm and the phenylmethoxy-substituted carbon at δ 147.8 ppm.

Infrared (IR) Vibrational Profile Analysis

Key IR absorptions (cm⁻¹):

  • N-O stretch (oxime) : 930–960 (strong).
  • C=N stretch : 1640–1660 (medium).
  • Aromatic C-H stretch : 3030–3100.
  • Ether C-O-C : 1240–1270 (phenylmethoxy) and 1020–1050 (methoxy).

Table 2: IR Spectral Assignments

Bond/Vibration Wavenumber (cm⁻¹) Intensity
N-O (oxime) 945 Strong
C=N (oxime) 1655 Medium
Aromatic C-H 3060 Weak
C-O-C (phenylmethoxy) 1255 Strong

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) :

  • Molecular ion peak : m/z 279 (M⁺, 15%).
  • Major fragments :
    • m/z 264 (M⁺ - CH₃, 100%).
    • m/z 135 (C₆H₅OCH₂⁺, 40%).
    • m/z 77 (C₆H₅⁺, 25%).

The loss of the methyl group from the ethylidene chain is the most prominent fragmentation pathway.

Computational Molecular Modeling Studies

Density Functional Theory (DFT)-Optimized Geometries

DFT calculations at the B3LYP/6-311G(d,p) level reveal:

  • Bond lengths :
    • C=N: 1.28 Å.
    • C-O (methoxy): 1.36 Å.
  • Dihedral angles :
    • Phenylmethoxy group: 45° relative to the main phenyl ring due to steric hindrance.

Table 3: Key Geometrical Parameters

Parameter Value (Å/°)
C=N bond length 1.28
C-O (methoxy) 1.36
Dihedral angle (OCH₂C₆H₅) 45

Frontier Molecular Orbital (FMO) Analysis

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
  • HOMO : Localized on the oxime group and adjacent phenyl ring.
  • LUMO : Dominated by the π* orbitals of the C=N bond.

The narrow HOMO-LUMO gap suggests susceptibility to nucleophilic attack at the C=N site, consistent with oxime chemistry.

Properties

IUPAC Name

N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-12(17-18)14-8-9-15(16(10-14)19-2)20-11-13-6-4-3-5-7-13/h3-10,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQDPRNUDZTVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-methoxy-4-phenylmethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines .

Scientific Research Applications

N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features References
Target Compound : N-[1-(3-Methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine ~C₁₇H₁₉NO₄* ~313.34* 3-OCH₃, 4-OCH₂C₆H₅ Bulky phenylmethoxy group enhances lipophilicity; potential steric hindrance Inferred
(E)-N-[1-(4-Methoxyphenyl)ethylidene]hydroxylamine C₉H₁₁NO₂ 165.19 4-OCH₃ Simpler structure with higher solubility in polar solvents
N-[1-(2-Phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine C₁₁H₁₀N₂OS 218.28 Thiazole ring Heterocyclic thiazole enhances electronic diversity; possible antimicrobial activity
N-{[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methylene}hydroxylamine C₁₁H₁₃F₂NO₃ 231.20 3-OCH₃, 4-OCH₂CF₂H Fluorine substituents improve metabolic stability and lipophilicity
N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide C₁₅H₁₂BrN₃O₅ 394.18 5-Br, 2-OH, trihydroxybenzohydrazide Polyphenolic groups enable antioxidant properties

* Molecular formula and weight inferred based on substituent analysis.

Key Observations:

Substituent Effects :

  • The phenylmethoxy group in the target compound increases steric bulk compared to simpler analogs like (E)-N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine . This may reduce solubility in aqueous media but enhance binding to hydrophobic targets.
  • Fluorinated analogs (e.g., N-{[4-(2,2-difluoroethoxy)-3-methoxyphenyl]methylene}hydroxylamine) exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

Functional Group Diversity: Compounds with polyphenolic substituents (e.g., N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide) demonstrate antioxidant capabilities, highlighting the role of hydroxyl groups in radical scavenging .

Physicochemical Properties

  • Solubility : The target compound’s phenylmethoxy group likely reduces aqueous solubility compared to analogs with smaller substituents (e.g., methoxy or hydroxyl groups) .
  • Lipophilicity : Fluorinated or aryl-substituted derivatives (e.g., ’s trifluoromethyl-containing compound) exhibit higher logP values, favoring membrane permeability .
  • Stability : Ethylidene hydroxylamines are generally sensitive to hydrolysis, but electron-withdrawing groups (e.g., -CF₃) may enhance stability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine, and what critical parameters influence yield?

  • Methodology : The compound is typically synthesized via condensation of a substituted benzaldehyde derivative (e.g., 3-methoxy-4-phenylmethoxybenzaldehyde) with hydroxylamine hydrochloride in ethanol or methanol under reflux (60–70°C). Key parameters include:

  • Temperature control : Higher temperatures (>70°C) risk oxime isomerization or decomposition .
  • pH adjustment : Neutral to slightly acidic conditions (pH 6–7) stabilize the hydroxylamine intermediate .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical workflow :

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the oxime proton (~8.5–9.0 ppm) and aromatic methoxy/phenylmethoxy groups (δ 3.8–4.3 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) coupled with ESI-MS confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 330.1 for C17_{17}H18_{18}NO4_4) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages should match theoretical values within ±0.3% .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Low solubility in water unless converted to hydrochloride salts .
  • Stability : Degrades under prolonged UV exposure (>48 hrs) due to oxime photoisomerization. Store at –20°C in amber vials under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for scaled-up synthesis?

  • Approach :

  • DFT calculations : Model transition states for the condensation reaction to identify energy barriers and ideal solvent systems (e.g., ethanol vs. methanol) .
  • Molecular dynamics : Simulate solvent effects on reaction kinetics to optimize reflux time and temperature .
  • In silico purity prediction : Use software like ACD/Labs to predict byproducts (e.g., Z-isomers) and adjust stoichiometry of hydroxylamine hydrochloride .

Q. What challenges arise in quantifying trace impurities, and how can they be resolved?

  • Challenges : Co-elution of Z/E oxime isomers in HPLC and low UV absorbance of dehydroxylated byproducts .
  • Solutions :

  • Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases to resolve isomers .
  • LC-MS/MS : Employ MRM (multiple reaction monitoring) for selective detection of impurities at <0.1% levels .

Q. How does the methoxy-phenylmethoxy substitution pattern influence biological activity?

  • Structure-activity relationship (SAR) :

  • Electron-donating groups : The 3-methoxy and 4-phenylmethoxy groups enhance π-π stacking with aromatic residues in enzyme active sites (e.g., monoamine oxidases) .
  • Hydroxylamine moiety : Acts as a metal-chelating group, enabling inhibition of metalloproteases (IC50_{50} values reported at 1.2–3.8 µM) .
    • Validation : Competitive binding assays (SPR or ITC) quantify interactions with target proteins .

Q. What strategies mitigate oxidative degradation during in vivo pharmacokinetic studies?

  • Approach :

  • Prodrug design : Replace the hydroxylamine group with a stable precursor (e.g., Boc-protected amine) activated enzymatically in target tissues .
  • Nanoencapsulation : Use PEGylated liposomes to shield the compound from plasma esterases and extend half-life (>6 hrs in murine models) .

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